molecular formula C18H29ClN2O4 B12726030 Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride CAS No. 112922-97-1

Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride

Cat. No.: B12726030
CAS No.: 112922-97-1
M. Wt: 372.9 g/mol
InChI Key: DBGBWKGIWAJASS-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C18H28N2O4·HCl . This compound is known for its unique structure, which includes a carbamic acid ester linked to a morpholine ring and a pentyloxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 4-(pentyloxy)phenol with 2-(4-morpholinyl)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pentyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The morpholine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific pentyloxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

112922-97-1

Molecular Formula

C18H29ClN2O4

Molecular Weight

372.9 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(4-pentoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C18H28N2O4.ClH/c1-2-3-4-12-23-17-7-5-16(6-8-17)19-18(21)24-15-11-20-9-13-22-14-10-20;/h5-8H,2-4,9-15H2,1H3,(H,19,21);1H

InChI Key

DBGBWKGIWAJASS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

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